2,2'-(Propan-2-ylimino)diacetic acid
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Overview
Description
2,2’-(Propan-2-ylimino)diacetic acid is an organic compound with the molecular formula C7H13NO4 It is a derivative of iminodiacetic acid, where the nitrogen atom is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propan-2-ylimino)diacetic acid typically involves the reaction of iminodiacetic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Iminodiacetic acid+Isopropylamine→2,2’-(Propan-2-ylimino)diacetic acid
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Propan-2-ylimino)diacetic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Propan-2-ylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,2’-(Propan-2-ylimino)diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in biochemical assays and as a chelating agent.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Propan-2-ylimino)diacetic acid exerts its effects involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and reactions, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Iminodiacetic acid: The parent compound, which lacks the isopropyl substitution.
Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxyl group.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure.
Uniqueness: 2,2’-(Propan-2-ylimino)diacetic acid is unique due to its specific substitution pattern, which can influence its chelating properties and reactivity. The presence of the isopropyl group can affect the compound’s solubility, stability, and ability to form complexes with metal ions.
Properties
CAS No. |
5394-32-1 |
---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[carboxymethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(2)8(3-6(9)10)4-7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
IWJJXDLQNGBAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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